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molecular formula C7H5F2N3 B132997 5,6-difluoro-1H-1,3-benzodiazol-2-amine CAS No. 142356-62-5

5,6-difluoro-1H-1,3-benzodiazol-2-amine

Cat. No. B132997
M. Wt: 169.13 g/mol
InChI Key: ARMZWEKTPLCJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05646125

Procedure details

To a stirred solution of 4.9 mL of 5M BrCN/MeCN in 50 mL of H2O, was added dropwise a solution of 3.515 g (24.389 mmole) of 10 in 50 mL of MeOH over 20 min. After the addition, stirring was continued at room temperature for 2 h. The reaction mixture was concentrated to ~50 mL and was extracted with EtOAc (50 mL×3). The combined EtOAc solution was back washed with 100 mL of H2O and then discarded. The combined H2O phase was basified with sat. NaHCO3 solution (precipitation occurred) and was extracted again with EtOAc (70 mL×3). The EtOAc solution was dried (Na2SO4) and evaporated to dryness. The residue was suspended in 50 mL of CHCl3 and filtered. The yellowish solid was washed with portions of CHCl3 to give 3.40 g of 11. The filtrate and washings were evaporated to dryness and the procedure was repeated to give an additional 0.355 g of 11. The total yield of 11 was 3.755 g (91%). 1H NMR (DMSO-d6) d 10.79 (br. s, 1, 1-NH), 7.06 (dd, 2, 4-H and 7-H, 3JF-H =11.0 Hz, 4JF-H =7.5 Hz), 6.30 (br. s, 2, 2-NH2).
Name
BrCN MeCN
Quantity
4.9 mL
Type
reactant
Reaction Step One
Name
Quantity
3.515 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
Br[C:2]#[N:3].CC#N.[F:7][C:8]1[C:13]([F:14])=[CH:12][C:11]([NH2:15])=[C:10]([NH2:16])[CH:9]=1>O.CO>[NH2:3][C:2]1[NH:16][C:10]2[CH:9]=[C:8]([F:7])[C:13]([F:14])=[CH:12][C:11]=2[N:15]=1 |f:0.1|

Inputs

Step One
Name
BrCN MeCN
Quantity
4.9 mL
Type
reactant
Smiles
BrC#N.CC#N
Name
Quantity
3.515 g
Type
reactant
Smiles
FC1=CC(=C(C=C1F)N)N
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to ~50 mL
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (50 mL×3)
WASH
Type
WASH
Details
The combined EtOAc solution was back washed with 100 mL of H2O
EXTRACTION
Type
EXTRACTION
Details
was extracted again with EtOAc (70 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The EtOAc solution was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The yellowish solid was washed with portions of CHCl3

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1NC2=C(N1)C=C(C(=C2)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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